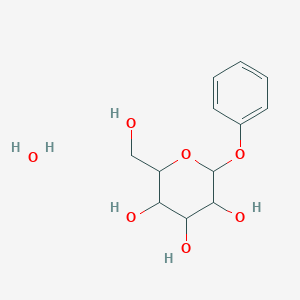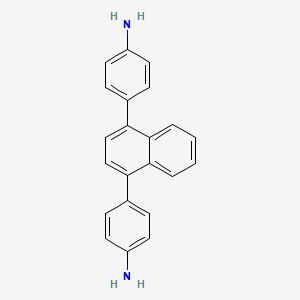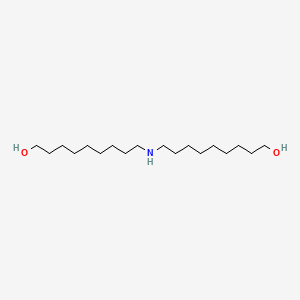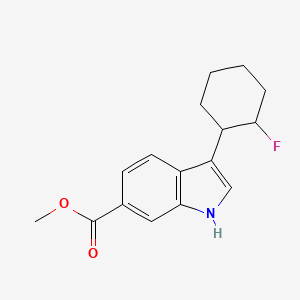
2-(Hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
?-D-glucopyranoside, phenyl hydrate is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond This compound is specifically a glucoside, where the sugar component is glucose
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ?-D-glucopyranoside, phenyl hydrate typically involves the reaction of glucose with phenol under acidic conditions. The process can be catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of a glycosidic bond between the glucose and phenol, resulting in the formation of the glucopyranoside.
Industrial Production Methods
In industrial settings, the production of ?-D-glucopyranoside, phenyl hydrate can be optimized by using enzymatic methods. Enzymes such as β-glucosidase can catalyze the formation of the glycosidic bond under milder conditions compared to chemical catalysts. This method is advantageous as it offers higher selectivity and yields, and is more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
?-D-glucopyranoside, phenyl hydrate can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be cleaved, resulting in the formation of glucose and phenol.
Oxidation: The phenyl group can be oxidized to form phenolic acids.
Substitution: The hydroxyl groups on the glucose moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: Glucose and phenol.
Oxidation: Phenolic acids.
Substitution: Various glucoside derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
?-D-glucopyranoside, phenyl hydrate has several applications in scientific research:
Chemistry: Used as a model compound to study glycosidic bond formation and cleavage.
Biology: Investigated for its potential anti-inflammatory and anti-cancer properties.
Medicine: Explored for its role in drug delivery systems due to its ability to form stable glycosidic bonds.
Industry: Utilized in the production of surfactants and emulsifiers due to its amphipathic nature.
Mecanismo De Acción
The mechanism of action of ?-D-glucopyranoside, phenyl hydrate involves its interaction with various molecular targets. For instance, its anti-inflammatory effects are mediated through the inhibition of nuclear factor-κB (NF-κB) translocation to the nucleus, which in turn reduces the expression of pro-inflammatory cytokines . The compound’s ability to form stable glycosidic bonds also makes it useful in drug delivery systems, where it can enhance the stability and bioavailability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl-β-D-galactopyranoside: Similar structure but different sugar moiety (galactose instead of glucose).
Octyl β-D-glucopyranoside: Similar structure but different aglycone (octyl group instead of phenyl group).
Uniqueness
?-D-glucopyranoside, phenyl hydrate is unique due to its specific combination of glucose and phenyl group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H18O7 |
|---|---|
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H16O6.H2O/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7;/h1-5,8-16H,6H2;1H2 |
Clave InChI |
BYHLUXIBZLSITF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxycarbonyl)amino]-3-(triphenylmethoxy)propanoic acid](/img/structure/B12501360.png)

![(E)-2-[4-[4-[(3-Nitrobenzyl)oxy]benzylidene]-2,5-dioxoimidazolidin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B12501377.png)
![Ethyl 4-[4-(phenylcarbonyl)piperazin-1-yl]-3-[(thiophen-2-ylcarbonyl)amino]benzoate](/img/structure/B12501384.png)
![2,4-dichloro-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B12501387.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B12501395.png)
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxobutan-2-yl}-N-methyl-2-phenylquinoline-4-carboxamide](/img/structure/B12501408.png)



![8-phenyl-1-thioxo-2,4-dihydro-1H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(6H)-one](/img/structure/B12501428.png)
![N,N-dibenzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501433.png)
![2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12501434.png)
